Acetamide, N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenyl-, hydrochloride
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Overview
Description
Acetamide, N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenyl-, hydrochloride is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a dimethylaminoethyl group, an ethoxy group, and two phenyl groups. The hydrochloride form enhances its solubility in water, making it more versatile for different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenyl-, hydrochloride typically involves multiple steps. One common method includes the reaction of N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenylacetamide with hydrochloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions may produce amines or other reduced forms.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Acetamide, N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenyl-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenyl-, hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors or enzymes, leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-dimethylaminoethyl)-2-methylamino-acetamide
- N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenylacetamide
Uniqueness
Acetamide, N-(2-dimethylaminoethyl)-2-ethoxy-N-methyl-2,2-diphenyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances solubility, making it more suitable for various applications compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
64057-54-1 |
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Molecular Formula |
C21H29ClN2O2 |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
2-[(2-ethoxy-2,2-diphenylacetyl)-methylamino]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H28N2O2.ClH/c1-5-25-21(18-12-8-6-9-13-18,19-14-10-7-11-15-19)20(24)23(4)17-16-22(2)3;/h6-15H,5,16-17H2,1-4H3;1H |
InChI Key |
AUYQRZBSZQENLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
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